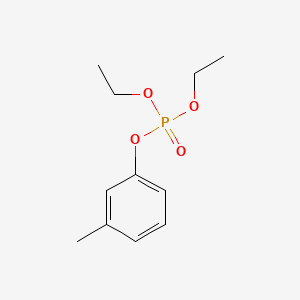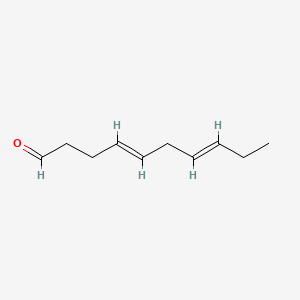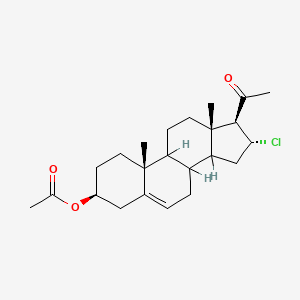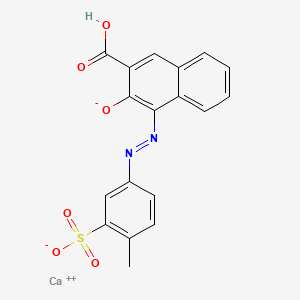
Phosphoric acid, diethyl 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 3-methylphenyl ester is an organic compound with the molecular formula C11H17O4P. It is a type of ester derived from phosphoric acid and 3-methylphenol (m-cresol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 3-methylphenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 3-methylphenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 3-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and diethyl 3-methylphenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 3-methylphenol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Phosphoric acid derivatives.
Scientific Research Applications
Phosphoric acid, diethyl 3-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 3-methylphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Phosphoric acid, diethyl 3-methylphenyl ester can be compared with other similar compounds such as:
Phosphoric acid, tris(3-methylphenyl) ester: Similar structure but with three 3-methylphenyl groups instead of two diethyl groups.
Phosphoric acid, tris(2-methylphenyl) ester: Similar structure but with 2-methylphenyl groups.
Diethyl phenylphosphonate: Similar ester structure but with a phenyl group instead of a 3-methylphenyl group.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
14143-01-2 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
diethyl (3-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
GCSDSLXAMQEUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)

![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)








![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
